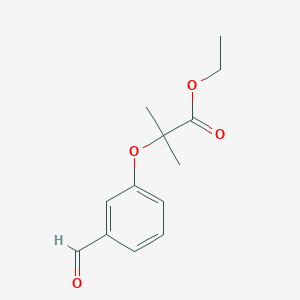

Ethyl 2-(3-formylphenoxy)-2-methylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-formylphenoxy)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-16-12(15)13(2,3)17-11-7-5-6-10(8-11)9-14/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCRMFCGBFOWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596110 | |

| Record name | Ethyl 2-(3-formylphenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131992-92-2 | |

| Record name | Ethyl 2-(3-formylphenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 3 Formylphenoxy 2 Methylpropanoate

Established Synthetic Routes to Phenoxy-Propanoate Esters

The creation of the phenoxy-propanoate ester linkage is a cornerstone of various synthetic strategies. Direct etherification approaches are among the most widely employed due to their efficiency and versatility.

Direct Etherification Approaches

Direct etherification, particularly the Williamson ether synthesis, stands as a robust and classical method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In the context of Ethyl 2-(3-formylphenoxy)-2-methylpropanoate, this translates to the reaction of a substituted phenoxide with an α-halo ester.

The alkylation of substituted phenols with α-halo esters, such as ethyl 2-bromoisobutyrate, is a key synthetic transformation. This reaction proceeds via an Sɴ2 mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the α-halo ester and displacing the halide.

The synthesis of this compound is specifically accomplished through the reaction of 3-hydroxybenzaldehyde (B18108) with ethyl 2-bromoisobutyrate. In this reaction, the hydroxyl group of 3-hydroxybenzaldehyde is first deprotonated by a base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the ethyl 2-bromoisobutyrate to form the desired ether linkage.

The choice of base is critical in the synthesis of this compound as it influences the reaction rate and yield. The base's primary role is to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde to generate the more nucleophilic phenoxide ion. Common bases employed in this Williamson ether synthesis include potassium carbonate (K₂CO₃), sodium ethoxide (NaOEt), and cesium carbonate (Cs₂CO₃).

Potassium carbonate is a widely used, mild base that is effective in promoting the reaction, often in polar aprotic solvents. Sodium ethoxide, a stronger base, can lead to faster reaction rates but may also promote side reactions if not used under carefully controlled conditions. Cesium carbonate is a more reactive and often more effective base, particularly for sterically hindered substrates or less reactive alkyl halides, due to the "cesium effect," which involves the formation of a more reactive, 'naked' phenoxide ion.

| Base | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Reflux in acetone (B3395972) or DMF | Inexpensive, readily available, easy to handle | Slower reaction rates compared to stronger bases |

| Sodium Ethoxide (NaOEt) | Anhydrous ethanol (B145695) at room temperature or reflux | Strong base, leads to faster reactions | Can promote elimination side reactions, moisture sensitive |

| Cesium Carbonate (Cs₂CO₃) | Reflux in acetonitrile (B52724) or DMF | Highly effective, good for challenging substrates | More expensive, hygroscopic |

The solvent plays a crucial role in the Williamson ether synthesis by influencing the solubility of the reactants and the reactivity of the nucleophile. For the synthesis of this compound, polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile are often preferred. wvu.edumasterorganicchemistry.com These solvents are effective at solvating the cation of the phenoxide salt, which leaves the phenoxide anion more exposed and thus more nucleophilic.

Ethanol, a polar protic solvent, can also be used, particularly when a corresponding alkoxide base like sodium ethoxide is employed. However, protic solvents can solvate the phenoxide anion through hydrogen bonding, which can reduce its nucleophilicity and slow down the reaction rate.

| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Characteristics and Impact on Reaction |

|---|---|---|---|

| Dimethylformamide (DMF) | 37 | 153 | High boiling point allows for a wide range of reaction temperatures. Excellent at solvating cations, enhancing nucleophilicity. |

| Ethanol | 24.5 | 78 | Protic solvent that can hydrogen bond with the phenoxide, potentially reducing its reactivity. Often used with the corresponding alkoxide base. |

| Acetonitrile | 37.5 | 82 | Polar aprotic solvent with a convenient boiling point for reflux conditions. Good at solvating cations. wvu.edu |

Temperature and reaction time are critical parameters that must be carefully controlled to achieve a high yield of the desired product while minimizing the formation of byproducts. The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. lscollege.ac.in Typical temperatures range from 50 to 100 °C. lscollege.ac.in

The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates, the choice of base and solvent, and the reaction temperature. Monitoring the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to decomposition of the product or the formation of side products.

| Parameter | Typical Range | Effect on Reaction | Considerations for Optimization |

|---|---|---|---|

| Temperature | 50 - 150 °C | Higher temperatures increase the reaction rate. | Excessively high temperatures may lead to side reactions or decomposition. The boiling point of the solvent often dictates the maximum temperature. |

| Reaction Time | 1 - 24 hours | Longer times can lead to higher conversion of starting materials. | The reaction should be monitored to avoid prolonged heating after completion, which could degrade the product. The optimal time depends on other reaction parameters. |

Related Syntheses of Aryloxy-Propanoate Esters

The synthesis of the core structure of this compound often involves the formation of an ether linkage between a phenolic compound and an alpha-bromo ester. A key precursor, Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate, can be synthesized via a Williamson ether synthesis. This reaction typically involves the deprotonation of a dihydroxybenzene, such as resorcinol (B1680541), followed by nucleophilic substitution with an alkyl halide like ethyl 2-bromoisobutyrate.

A specific procedure for synthesizing the hydroxyl precursor involves adding resorcinol to a solution of sodium ethoxide in ethanol. The mixture is refluxed, and then a solution of ethyl 2-bromoisobutyrate in ethanol is added dropwise. After a further period of heating, the product is isolated and purified. chemicalbook.com This method yields the desired Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate, which can then undergo formylation in a subsequent step. chemicalbook.com

General methods for the preparation of aryloxyphenoxy propanoic acid esters involve the reaction of an aryloxyphenate with a propionate (B1217596) of formula (III) in an inert solvent, as outlined in patent literature. google.com Another facile, one-pot synthetic method for building aryloxyalkyl esters has been developed using various types of phenolic esters with halogenated alcohols, demonstrating the versatility of esterification strategies. researchgate.net

Table 1: Synthesis of Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate

| Reactants | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Resorcinol, Ethyl 2-bromoisobutyrate | Sodium, Ethanol | Reflux | Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate | 72% chemicalbook.com |

Functional Group Interconversion Strategies for the Aldehyde

The introduction of the aldehyde (formyl) group onto the phenoxy ring is a critical transformation in the synthesis of the target molecule. This can be achieved through various formylation reactions, which are a form of electrophilic aromatic substitution. wikipedia.org

Post-Esterification Formylation of Phenoxy Rings

A common strategy involves the formylation of the pre-formed Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate. Phenols and other electron-rich aromatic compounds are excellent substrates for formylation. wikipedia.org Several named reactions are effective for this purpose:

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically prepared from dimethylformamide (DMF) and phosphoryl chloride, to formylate electron-rich aromatic rings. wikipedia.org

Duff Reaction: This reaction employs hexamethylenetetramine to formylate phenols, which are particularly good substrates. wikipedia.org

Riecke Formylation: Using dichloromethyl methyl ether, this method is suitable for formylation, including at sterically hindered positions.

Reimer-Tiemann Reaction: The use of chloroform (B151607) in a basic solution can also introduce a formyl group, typically ortho to the activating hydroxyl or ether group. wikipedia.org

These reactions proceed by generating a strong electrophile that attacks the electron-rich aromatic ring of the phenoxy-propanoate ester.

Selective Introduction of the Formyl Group

The directing effect of the substituents on the aromatic ring plays a crucial role in the regioselectivity of the formylation reaction. In Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate, the hydroxyl group is a strong activating group and an ortho-, para-director. The ether linkage is also an ortho-, para-directing group. Therefore, formylation is expected to occur at positions ortho or para to these groups.

Studies on the electrophilic formylation of substituted benzenes have shown that the selectivity can vary significantly depending on the formylating agent and reaction conditions. worldscientific.com For instance, the Gatterman-Koch reaction typically shows high para-selectivity on toluene. worldscientific.com For phenolated 1,4-disubstituted 1,2,3-triazoles, a metal-free method using DMSO as the formyl source has been developed, demonstrating high selectivity co-controlled by the triazole ring and a hydroxyl group. ias.ac.in This highlights the potential for achieving high regioselectivity in the formylation step through careful choice of reagents and conditions.

Table 2: Common Formylation Reactions for Phenolic Compounds

| Reaction Name | Formylating Agent | Typical Substrates | Key Features |

|---|---|---|---|

| Vilsmeier-Haack | DMF / POCl₃ wikipedia.org | Electron-rich aromatics | Utilizes a strong electrophile (Vilsmeier reagent). |

| Duff Reaction | Hexamethylenetetramine wikipedia.org | Phenols, Indoles | Effective for electron-rich compounds. |

| Gatterman Reaction | HCN / Lewis Acid wikipedia.org | Aromatic compounds | Uses cyanides and a Lewis acid catalyst. wikipedia.org |

| Reimer-Tiemann | Chloroform / Base wikipedia.org | Phenols | Typically results in ortho-formylation. wikipedia.org |

Emerging and Advanced Synthetic Approaches

Modern synthetic chemistry offers sophisticated tools for the construction of complex molecules, including transition metal-catalyzed reactions that provide high efficiency and selectivity.

Transition Metal-Catalyzed Esterification and Carbonylation Reactions

Transition-metal catalysis has revolutionized the synthesis of esters. While traditional methods like Fischer esterification are effective, they often require harsh conditions. masterorganicchemistry.com Transition-metal-catalyzed approaches, particularly those involving palladium, offer milder alternatives.

Palladium-catalyzed carbonylation of aryl halides is a powerful method for synthesizing aromatic esters. researchgate.netacs.org This reaction involves the insertion of carbon monoxide into an aryl-palladium complex, followed by reaction with an alcohol to form the ester. Aryl formates can serve as efficient carbon monoxide sources, avoiding the need for gaseous CO. rsc.orgnih.gov This methodology is tolerant of a wide range of functional groups, including aldehydes. organic-chemistry.org The development of earth-abundant metal catalysts, such as alkali metal species, for the transesterification of aryl esters with phenols also represents a more environmentally friendly approach. rsc.org

Palladium-Catalyzed Cascade Carbonylation in Ester Synthesis

Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events in a single synthetic operation without isolating intermediates. wikipedia.org This approach significantly enhances synthetic efficiency.

Palladium-catalyzed cascade carbonylation reactions have emerged as a powerful tool for constructing complex ester derivatives. researchgate.netacs.org These processes can involve a sequence of reactions such as cyclization, carbonylation, and nucleophilic attack in one pot. For example, a palladium-catalyzed cascade reaction of 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes has been developed for the synthesis of fused isoindolinone derivatives, where two carbonyl groups are incorporated in a single step. acs.org Such strategies could potentially be adapted for the synthesis of this compound by designing a suitable aryl halide precursor that can undergo a cascade sequence involving both etherification and carbonylation/esterification steps. These advanced methods offer novel and efficient pathways to complex molecules, showcasing the continuous evolution of synthetic organic chemistry. researchgate.netacs.org

Table 3: Overview of Palladium-Catalyzed Carbonylation for Ester Synthesis

| Method | Key Features | Substrates | CO Source |

|---|---|---|---|

| Standard Carbonylation | High functional group tolerance. researchgate.net | Aryl/Alkenyl Halides organic-chemistry.org | Carbon Monoxide (gas) acs.org |

| CO-Free Carbonylation | Avoids use of toxic CO gas. organic-chemistry.org | Aryl Halides rsc.orgnih.gov | Phenyl Formate organic-chemistry.org or Aryl Formates rsc.orgnih.gov |

| Cascade Carbonylation | Forms multiple bonds in one pot. acs.org | Unsaturated systems, functionalized aryl halides. researchgate.net | Carbon Monoxide (gas) acs.org |

Copper-Catalyzed Carbonylative Catenation and Borylation

Copper-catalyzed reactions have emerged as powerful tools in organic synthesis. One such advanced method is the carbonylative catenation and borylation of olefins. researchgate.netresearchgate.net This process typically involves the use of carbon monoxide as a C1 source to construct new carbon-carbon bonds. In a representative reaction, an olefin, a boron source (like bis(pinacolato)diboron, B₂pin₂), and carbon monoxide react in the presence of a copper catalyst to form γ-boryl esters. researchgate.netresearchgate.net Two molecules of CO can be incorporated to form a –CH₂CO– structural unit. researchgate.netresearchgate.net

The general transformation can be represented as:

R-CH=CH₂ + B₂pin₂ + 2CO + R'OH --(Cu catalyst)--> R-CH(Bpin)-CH₂-CH₂-COOR'

While this methodology is highly innovative for the synthesis of γ-boryl esters from olefins, its direct application to the synthesis of an aryloxy ester like this compound is not straightforward and would represent a novel adaptation of the technology. researchgate.netresearchgate.net The challenge would lie in designing a substrate that could undergo such a transformation to yield the desired aryloxy ether linkage.

A hypothetical pathway could involve a multi-component reaction where the fundamental building blocks are assembled. However, based on current literature, this methodology is primarily focused on the functionalization of alkenes. bohrium.comnih.gov

Table 1: Illustrative Example of Copper-Catalyzed Carbonylative Borylation of Olefins

| Olefin Substrate | Alcohol | Catalyst System | Product | Yield (%) |

| Styrene | Methanol | Cu(OAc)₂/DPPE | Methyl 3-boryl-4-phenylbutanoate | Good |

| 4-Methylstyrene | Ethanol | Cu(OAc)₂/DPPE | Ethyl 3-boryl-4-(p-tolyl)butanoate | Good |

| 4-Methoxystyrene | Propanol | Cu(OAc)₂/DPPE | Propyl 3-boryl-4-(4-methoxyphenyl)butanoate | Good |

Note: This table presents generalized data to illustrate the scope of the reaction, as specific data for the target compound is not available.

Catalytic Alkoxycarbonylation of Unactivated Substrates

Catalytic alkoxycarbonylation is a well-established method for the synthesis of esters from aryl halides. tandfonline.comeurekaselect.comrsc.org This reaction typically employs a palladium catalyst to couple an aryl halide with an alcohol and carbon monoxide. rsc.orgresearchgate.net This method is particularly useful for introducing an ester functionality onto an aromatic ring.

For the synthesis of this compound, a potential, albeit multi-step, approach could be envisioned starting from a di-halogenated aromatic precursor. For instance, 1-bromo-3-fluorobenzene (B1666201) could first undergo a nucleophilic aromatic substitution with the sodium salt of ethyl 2-hydroxy-2-methylpropanoate to form the ether linkage. The remaining bromo substituent could then be subjected to palladium-catalyzed alkoxycarbonylation to introduce the ethyl ester group, followed by formylation of the aromatic ring.

A more direct, though speculative, route could involve the alkoxycarbonylation of a precursor such as ethyl 2-(3-bromophenoxy)-2-methylpropanoate.

Table 2: General Conditions for Palladium-Catalyzed Alkoxycarbonylation of Aryl Halides

| Aryl Halide | Alcohol | Catalyst | CO Source | Product |

| Iodobenzene | Methanol | Pd(OAc)₂/dppf | CO gas (1 atm) | Methyl benzoate |

| 4-Bromotoluene | Ethanol | PdCl₂(PPh₃)₂ | Mo(CO)₆ | Ethyl 4-methylbenzoate |

| 3-Chloroanisole | Phenol | Pd(OAc)₂/Xantphos | Formic Acid | Phenyl 3-methoxybenzoate |

Note: This table provides illustrative examples of the methodology.

Mechanochemical Synthesis Applications

Mechanochemistry, particularly high-speed ball-milling (HSBM), offers a green and solvent-free alternative for organic synthesis. rsc.org This technique has been successfully applied to esterification reactions at room temperature. rsc.org The synthesis of esters via mechanochemistry can be achieved by milling a carboxylic acid and an alcohol with a suitable catalyst or activating agent. rsc.org

For the synthesis of this compound, a plausible mechanochemical approach would involve the reaction of 3-formylphenoxy-2-methylpropanoic acid with ethanol. The reaction would likely require a catalytic amount of a dehydrating agent or an acid catalyst to proceed efficiently. This solvent-free approach aligns with the principles of green chemistry by minimizing waste and energy consumption. acs.orgacs.org

Table 3: Illustrative Examples of Mechanochemical Esterification

| Carboxylic Acid | Alcohol | Conditions | Yield (%) |

| Benzoic acid | Methanol | HSBM, I₂/KH₂PO₂ | 91 |

| 4-Nitrobenzoic acid | Ethanol | HSBM, I₂/KH₂PO₂ | 85 |

| Acetic acid | Benzyl alcohol | HSBM, KI/P(OEt)₃ | 78 |

Note: Data is generalized from studies on mechanochemical esterification. rsc.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions. researchgate.netnih.govrsc.org Enzymes, such as lipases, are widely used for the synthesis of esters due to their high selectivity and mild reaction conditions. researchgate.net

A potential chemoenzymatic route to this compound could involve the lipase-catalyzed esterification of 2-(3-formylphenoxy)-2-methylpropanoic acid with ethanol. This reaction would likely be carried out in a non-aqueous solvent to shift the equilibrium towards the ester product. The use of an enzyme could offer high selectivity and avoid the need for protecting groups, which might be necessary in a purely chemical synthesis to prevent side reactions with the aldehyde group.

Alternatively, enzymes could be used to generate a chiral precursor, which is then converted to the final product through chemical steps. For instance, a hydrolase could be used for the kinetic resolution of a racemic mixture of a related ester, allowing for the synthesis of an enantiomerically enriched version of the target molecule. researchgate.net

Table 4: General Applications of Enzymes in Ester Synthesis

| Enzyme | Reaction Type | Substrate 1 | Substrate 2 | Product |

| Candida antarctica lipase (B570770) B | Esterification | Carboxylic acid | Alcohol | Ester |

| Rhizomucor miehei lipase | Transesterification | Ester | Alcohol | New Ester |

| Porcine pancreatic lipase | Hydrolysis | Racemic ester | Water | Enantiopure acid + Enantiopure ester |

Note: This table illustrates the versatility of enzymes in ester synthesis.

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry has become a significant technology in modern organic synthesis and pharmaceutical manufacturing, offering advantages in terms of safety, scalability, and efficiency. escholarship.orgriken.jp Reactions are performed in a continuous stream through a reactor, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.orgresearchgate.net

The synthesis of this compound could be adapted to a continuous flow process. A plausible approach would involve pumping a solution of 3-hydroxybenzaldehyde, ethyl 2-bromo-2-methylpropanoate, and a base through a heated reactor coil. The product stream could then be directed to an in-line purification module. This approach would be particularly advantageous for large-scale production, as it can be operated for extended periods with consistent product quality. riken.jp The enhanced heat and mass transfer in flow reactors can also lead to higher yields and shorter reaction times compared to batch processes. escholarship.org

Table 5: Comparison of Batch vs. Flow Synthesis for a Generic Esterification

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours | Minutes |

| Scalability | Difficult | Straightforward |

| Safety | Potential for thermal runaway | Enhanced safety due to small reactor volume |

| Product Consistency | Batch-to-batch variation | High consistency |

Note: This table provides a conceptual comparison of the two synthesis modes.

Chemical Reactivity and Transformations of Ethyl 2 3 Formylphenoxy 2 Methylpropanoate

Reactions of the Ester Functional Group

The ester group is a key site of reactivity in Ethyl 2-(3-formylphenoxy)-2-methylpropanoate. It can undergo several important transformations, including hydrolysis, transesterification, and reduction, which alter the molecular structure and properties.

Hydrolysis to Carboxylic Acid Derivatives

Hydrolysis, which translates to "splitting with water," is a fundamental reaction of esters. libretexts.orglibretexts.org This process can be catalyzed by either an acid or a base, leading to the cleavage of the ester bond to form a carboxylic acid and an alcohol. libretexts.orglibretexts.org

The hydrolysis of this compound yields its corresponding carboxylic acid, 2-(3-formylphenoxy)-2-methylpropanoic acid, and ethanol (B145695). This transformation can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to form the carboxylic acid and ethanol. This reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water. libretexts.orgchemguide.co.ukchemistrysteps.com

Base-Mediated Hydrolysis (Saponification) : When treated with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the ester is converted into the corresponding carboxylate salt and ethanol. libretexts.orgchemguide.co.uk This process, known as saponification, is effectively irreversible because the carboxylate anion formed is resistant to nucleophilic attack. chemistrysteps.combyjus.comlibretexts.org Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product. chemguide.co.uk

The mechanism for acid-catalyzed hydrolysis generally follows the AAC2 pathway, which involves a bimolecular attack of water on the protonated ester.

Interactive Data Table: Factors Influencing Acid-Catalyzed Ester Hydrolysis Rate

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Temperature | Increases | Provides molecules with sufficient activation energy to react. |

| Acid Concentration | Increases | A higher concentration of acid leads to a greater concentration of the protonated ester, which is more susceptible to nucleophilic attack. |

| Steric Hindrance | Decreases | Bulky groups near the reaction center can impede the approach of the water molecule, slowing the reaction. researchgate.net |

| Electronic Effects | Variable | Electron-withdrawing groups can either increase or decrease the rate depending on their position and the specific mechanism. For many acid-catalyzed hydrolyses, electronic effects are less pronounced than in base-catalyzed reactions. chempedia.info |

The base-mediated hydrolysis of esters, or saponification, is a widely used and efficient method for cleaving ester bonds. chemguide.co.ukwikipedia.org The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically the BAc2 mechanism. researchgate.net

The process begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. libretexts.orgyoutube.com This addition forms a tetrahedral intermediate. youtube.com Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion as the leaving group. youtube.com The expelled ethoxide is a strong base and deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. chemistrysteps.comyoutube.com This final step drives the reaction to completion, forming the carboxylate salt and ethanol. chemistrysteps.com

Interactive Data Table: Steps in Base-Mediated Hydrolysis (Saponification)

| Step | Description | Key Features |

|---|---|---|

| 1. Nucleophilic Attack | The hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester. | Formation of a tetrahedral intermediate. youtube.com |

| 2. Elimination of Leaving Group | The tetrahedral intermediate collapses, and the ethoxide group (⁻OCH₂CH₃) is eliminated. | Re-formation of the carbonyl group. |

| 3. Deprotonation | The strongly basic ethoxide ion deprotonates the carboxylic acid. | An irreversible acid-base reaction that forms the stable carboxylate salt and ethanol. chemistrysteps.com |

Transesterification Reactions with Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This reaction involves exchanging the alkoxy group of the ester. For this compound, the ethyl group can be replaced by a different alkyl group from another alcohol.

The reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification : An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol molecule. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification : A base (typically an alkoxide) removes a proton from the alcohol, increasing its nucleophilicity for attack on the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess, or the alcohol byproduct (in this case, ethanol) is removed from the reaction mixture as it forms. wikipedia.org

Interactive Data Table: Examples of Transesterification Products

| Reactant Alcohol | Product Ester | Byproduct |

|---|---|---|

| Methanol | Mthis compound | Ethanol |

| Propanol | Propyl 2-(3-formylphenoxy)-2-methylpropanoate | Ethanol |

| Isopropanol | Isopropyl 2-(3-formylphenoxy)-2-methylpropanoate | Ethanol |

Reduction of the Ester Moiety to Alcohols

The ester functional group in this compound can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. lumenlearning.com

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this reduction. lumenlearning.comcommonorganicchemistry.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. lumenlearning.com The reaction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon. This process occurs twice. chemistrysteps.com

It is important to note that LiAlH₄ will also reduce the aldehyde group present in the molecule to another primary alcohol. Selective reduction of the ester in the presence of an aldehyde is challenging with such a powerful reducing agent.

Reactions of the Aldehyde Functional Group

The chemical behavior of this compound is largely dictated by the reactivity of its aromatic aldehyde functional group. The formyl group, being an electrophilic center, readily participates in a variety of nucleophilic addition reactions. It can also be oxidized to a carboxylic acid. The presence of the bulky ethyl 2-methylpropanoate (B1197409) group at the meta position may exert some steric and electronic influence on these transformations.

Oxidation of the Aldehyde to Carboxylic Acids

The aldehyde group is readily oxidized to a carboxylic acid functional group. This transformation can be achieved using a variety of strong oxidizing agents. Potassium permanganate (KMnO₄) is a powerful and common reagent for this purpose. libretexts.org The reaction with aromatic aldehydes is typically carried out in an aqueous solution under basic or acidic conditions, followed by an acidic workup to protonate the resulting carboxylate salt. mychemblog.com The reaction proceeds until the carboxylic acid is formed, and the robust nature of the aromatic ring and the ether linkage in this compound are expected to be stable under these conditions. libretexts.org

Another effective and selective reagent for converting aromatic aldehydes to carboxylic acids is sodium chlorite (NaClO₂), often used in a buffered solution. dergipark.org.tr This method is particularly mild and can tolerate other functional groups that might be sensitive to stronger oxidants. dergipark.org.tr

The resulting product from the oxidation of this compound would be 3-(1-ethoxy-2-methyl-1-oxopropan-2-yloxy)benzoic acid.

Table 4: Proposed Oxidation Conditions

| Oxidizing Agent | Proposed Conditions | Expected Product |

| Potassium Permanganate (KMnO₄) | 1. KMnO₄, aq. NaOH, Heat2. HCl (aq.) workup | 3-(1-Ethoxy-2-methyl-1-oxopropan-2-yloxy)benzoic acid |

| Sodium Chlorite (NaClO₂) | NaClO₂, NaH₂PO₄ buffer, 2-methyl-2-butene, aq. t-BuOH/H₂O | 3-(1-Ethoxy-2-methyl-1-oxopropan-2-yloxy)benzoic acid |

Grignard and Organolithium Reagent Additions

Grignard (R-MgX) and organolithium (R-Li) reagents are potent carbon-based nucleophiles that readily add to the electrophilic carbonyl carbon of aldehydes. chemguide.co.ukmasterorganicchemistry.com This reaction is a cornerstone of organic synthesis for forming new carbon-carbon bonds and synthesizing alcohols. youtube.com

The reaction of this compound with a Grignard or organolithium reagent would proceed via nucleophilic addition to the formyl group. masterorganicchemistry.com The initial product is a magnesium or lithium alkoxide intermediate, which upon acidic workup (e.g., with dilute aqueous HCl or NH₄Cl) is protonated to yield a secondary alcohol. dalalinstitute.com The reaction must be carried out under anhydrous conditions, as these organometallic reagents are strong bases and will react with water. chemguide.co.uk

The steric bulk of the ortho-substituents on an aromatic aldehyde can sometimes hinder the approach of the nucleophile. organic-chemistry.org However, with the substituent at the meta-position in the target molecule, significant steric hindrance is not anticipated, and the reaction should proceed efficiently to give the corresponding secondary alcohol.

Table 5: Proposed Organometallic Addition Reactions

| Organometallic Reagent | Proposed Conditions | Expected Product |

| Methylmagnesium bromide (CH₃MgBr) | 1. Diethyl ether, 0 °C to RT2. Aqueous NH₄Cl workup | Ethyl 2-(3-(1-hydroxyethyl)phenoxy)-2-methylpropanoate |

| Phenyllithium (C₆H₅Li) | 1. THF, -78 °C to RT2. Aqueous H₃O⁺ workup | Ethyl 2-(3-(hydroxy(phenyl)methyl)phenoxy)-2-methylpropanoate |

| n-Butyllithium (n-BuLi) | 1. Hexane/THF, -78 °C to RT2. Aqueous NH₄Cl workup | Ethyl 2-(3-(1-hydroxypentyl)phenoxy)-2-methylpropanoate |

Transformations Involving the Aromatic Ring

The reactivity of the aromatic ring in this compound is influenced by the electronic effects of its substituents. The formyl group is a meta-directing deactivator, while the ether-linked propanoate group is an ortho, para-directing activator. The interplay of these competing effects governs the regioselectivity of reactions involving the benzene (B151609) ring.

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic compounds. In the case of this compound, the substitution pattern is dictated by the directing effects of the existing substituents.

The ether oxygen of the 2-(ethoxycarbonyl)-2-propoxy group is activating and directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6). Conversely, the formyl group is deactivating and directs incoming electrophiles to the meta position (position 5). The positions ortho to the activating group (2 and 4) are the most likely sites for substitution due to the strong activating effect of the ether group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| 2 | Ortho to activating group | Highly favored |

| 4 | Ortho to activating group | Highly favored |

| 5 | Meta to deactivating group, Para to activating group | Moderately favored |

| 6 | Para to activating group | Favored |

Note: This table represents predicted outcomes based on general principles of organic chemistry, as specific experimental data for this compound is limited.

Detailed research on the electrophilic substitution of this specific molecule is not extensively available. However, based on the principles of substituent effects, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield a mixture of isomers, with the major products resulting from substitution at the positions most strongly activated by the ether-ester group.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to participate in such reactions, it would typically first need to be functionalized with a suitable leaving group, such as a halide or a triflate, on the aromatic ring.

Alternatively, the aldehyde functional group itself can participate in certain types of palladium-catalyzed reactions. For instance, palladium catalysis can be employed in the decarbonylative coupling of aromatic aldehydes with various partners. Another possibility is the conversion of the aldehyde to a different functional group that is amenable to cross-coupling.

While specific examples involving this compound are not prominent in the literature, the general utility of palladium-catalyzed reactions on aromatic aldehydes is well-established.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions Involving Derivatives of this compound

| Reaction Type | Required Modification of Starting Material | Potential Coupling Partner | Resulting Bond |

| Suzuki Coupling | Halogenation of the aromatic ring | Arylboronic acid | C-C (biaryl) |

| Heck Coupling | Halogenation of the aromatic ring | Alkene | C-C (alkenyl) |

| Sonogashira Coupling | Halogenation of the aromatic ring | Terminal alkyne | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Halogenation of the aromatic ring | Amine | C-N |

Note: This table outlines potential synthetic pathways, as direct experimental data on this compound is scarce.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The aldehyde functionality of this compound makes it a prime candidate for use in a variety of MCRs.

For example, it could serve as the aldehyde component in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions. In these reactions, the aldehyde reacts with other components like amines, isocyanides, and carboxylic acids to rapidly generate complex molecular scaffolds.

Table 3: Potential Multi-Component Reactions Incorporating this compound

| MCR Name | Other Reactants | Key Product Feature |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino amide |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide |

| Biginelli Reaction | β-Ketoester, Urea or Thiourea | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester (2 equiv.), Ammonia | Dihydropyridine |

Note: This table presents hypothetical applications of the compound in established multi-component reactions.

The incorporation of this compound into such reactions would lead to the synthesis of novel, highly functionalized molecules, leveraging the efficiency and atom economy of MCRs. The specific structures of the products would depend on the other reactants used in the MCR.

Ethyl 2 3 Formylphenoxy 2 Methylpropanoate As a Synthetic Intermediate

Precursor in Carboxylic Acid Derivatives Synthesis

The ethyl ester functionality of Ethyl 2-(3-formylphenoxy)-2-methylpropanoate is readily converted to a carboxylic acid, a cornerstone transformation in organic synthesis. This hydrolysis reaction can be achieved under either acidic or basic conditions. chemguide.co.uklumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis : Heating the ester in the presence of a dilute mineral acid (e.g., H₂SO₄ or HCl) and excess water shifts the equilibrium toward the formation of the corresponding carboxylic acid, 2-(3-formylphenoxy)-2-methylpropanoic acid, and ethanol (B145695). lumenlearning.com This reaction is reversible. chemguide.co.uk

Base-Catalyzed Saponification : A more common and irreversible method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). chemguide.co.uklibretexts.org This process, known as saponification, yields the sodium salt of the carboxylic acid and ethanol. Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to afford the final carboxylic acid product. chemguide.co.uk

This conversion is fundamental as the resulting carboxylic acid, 2-(3-formylphenoxy)-2-methylpropanoic acid, can be further transformed into other important derivatives, such as acyl chlorides, amides, and other esters, expanding its synthetic utility. nih.gov

| Reaction Type | Reagents | Products | Key Feature |

|---|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (catalyst), Heat | 2-(3-formylphenoxy)-2-methylpropanoic acid + Ethanol | Reversible Reaction chemguide.co.uk |

| Basic Hydrolysis (Saponification) | 1. NaOH(aq), Heat 2. H₃O⁺ | 2-(3-formylphenoxy)-2-methylpropanoic acid + Ethanol | Irreversible Reaction chemguide.co.uk |

Building Block for Functionalized Aryloxy-Propanoic Acid Analogs

The true versatility of this compound lies in the reactivity of its aromatic formyl group. This aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations, allowing for the creation of diverse aryloxy-propanoic acid analogs. nih.gov The aldehyde can be modified through several key reactions:

Oxidation : The formyl group can be oxidized to a carboxylic acid group using standard oxidizing agents (e.g., KMnO₄, H₂O₂), yielding Ethyl 2-(3-carboxyphenoxy)-2-methylpropanoate. This introduces another site for derivatization, such as amide or ester formation.

Reduction : The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents like sodium borohydride (NaBH₄), without affecting the ethyl ester. This alcohol can then participate in ether or ester linkages.

Carbon-Carbon Bond Formation : The aldehyde is an excellent electrophile for reactions with nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the carbonyl carbon to form secondary alcohols. Wittig-type reactions can convert the aldehyde into an alkene.

Condensation Reactions : The formyl group readily undergoes condensation reactions with compounds containing active methylene groups, as seen in the Knoevenagel condensation. thermofisher.com

These transformations enable chemists to systematically modify the structure and properties of the parent molecule, which is a key strategy in drug discovery and materials science for developing new functional compounds. nih.gov

Scaffold for the Construction of Fibrate-Related Compounds

Fibrates are a class of drugs characterized by a phenoxyisobutyric acid core structure, used primarily for treating hyperlipidemia. nih.govresearchgate.net this compound possesses this core scaffold and is therefore a valuable starting material for synthesizing novel fibrate analogs. researchgate.net

The 3-formyl group provides a strategic point for introducing various substituents found in medicinally active fibrates. For instance, fenofibrate contains a 4-chlorobenzoyl group attached to the phenoxy ring. While the substitution pattern differs, the formyl group on this compound can be synthetically manipulated to create similar functionalities. A plausible synthetic route could involve the addition of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, to the formyl group, followed by oxidation of the resulting secondary alcohol to a ketone. This would yield a structural analog of fenofibrate, demonstrating the utility of the title compound as a flexible scaffold for exploring new chemical space within the fibrate class of molecules. nih.govresearchgate.net

Application in Macromolecular Chemistry

The unique combination of functional groups in this compound allows for its application in the synthesis of advanced polymers.

A functional monomer is a molecule that can undergo polymerization while carrying a reactive group that is preserved in the final polymer structure. This reactive group can then be used for post-polymerization modification. The formyl group of this compound makes it a candidate for conversion into a functional monomer.

One established method is the Knoevenagel condensation, where an aldehyde reacts with an active methylene compound. aston.ac.uk For example, reacting this compound with ethyl cyanoacetate in the presence of a basic catalyst would yield a trisubstituted alkene. researchgate.net This new molecule, containing a polymerizable carbon-carbon double bond, can then be copolymerized with other monomers (e.g., vinyl acetate, styrene) to introduce the formylphenoxy side group into the polymer chain. researchgate.net These incorporated side groups can then be used to cross-link the polymer or attach other molecules.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), rely on specialized initiators, which are typically alkyl halides. tcichemicals.com While this compound is not an initiator itself, it can be readily converted into one.

This is achieved by first reducing the formyl group to a primary alcohol (a hydroxymethyl group) using a reducing agent like NaBH₄. This functionalized intermediate can then be reacted with a molecule such as 2-bromoisobutyryl bromide. This esterification reaction attaches the ATRP-active 2-bromoisobutyryl group to the molecule via the newly formed alcohol, creating a functional initiator. beilstein-journals.org When used in polymerization, this initiator creates a polymer chain with the ethyl 2-(3-(...)-phenoxy)-2-methylpropanoate moiety at one end, providing a route to block copolymers or surface-grafted polymers with specific functionalities. escholarship.org

Intermediate in Heterocycle Synthesis

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational structures in a vast number of pharmaceuticals and natural products. researchgate.netnih.gov Aromatic aldehydes are among the most important and versatile building blocks for the synthesis of these ring systems. researchgate.netnih.govethernet.edu.et

The formyl group of this compound can participate in a wide range of cyclization and condensation reactions to form heterocycles. Depending on the reaction partner, various ring systems can be constructed:

Pyridines and Dihydropyridines : In the Hantzsch pyridine synthesis, an aldehyde can react with two equivalents of a β-ketoester and ammonia or ammonium acetate to form a dihydropyridine, which can be subsequently oxidized to a pyridine.

Pyrimidines : Multicomponent reactions, such as the Biginelli reaction, involve the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea to yield dihydropyrimidinones. frontiersin.org

Pyrroles and Furans : The Paal-Knorr synthesis and related methods utilize dicarbonyl compounds to form five-membered heterocycles like pyrroles and furans. alfa-chemistry.comwikipedia.org While not a direct application, the formyl group can be a precursor to one of the required carbonyl functionalities in a multi-step synthesis.

Imidazoles : Aromatic aldehydes can react with a 1,2-dicarbonyl compound (like benzil), ammonium acetate, and a catalyst to form substituted imidazoles. nih.gov

The ability to serve as a key component in these and other named reactions makes this compound a valuable intermediate for accessing complex heterocyclic targets.

Mechanistic Investigations of Reactions Involving Ethyl 2 3 Formylphenoxy 2 Methylpropanoate

Detailed Reaction Mechanism Elucidation for Ester Formation

The synthesis of Ethyl 2-(3-formylphenoxy)-2-methylpropanoate typically involves the formation of an ether linkage and an ester group. A common synthetic route is a variation of the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. In this case, the reaction would be between the sodium salt of 3-hydroxybenzaldehyde (B18108) and ethyl 2-bromoisobutyrate.

The core of the ether formation is a bimolecular nucleophilic substitution (SN2) reaction. The mechanism is proposed to proceed as follows:

Deprotonation: A base, such as sodium ethoxide or cesium carbonate, deprotonates the hydroxyl group of 3-hydroxybenzaldehyde. This generates a highly nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide anion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine in ethyl 2-bromoisobutyrate. This attack occurs from the backside relative to the leaving group.

Transition State: A transient trigonal bipyramidal transition state is formed where the nucleophile (phenoxide) and the leaving group (bromide) are partially bonded to the carbon atom.

Leaving Group Departure: Simultaneously with the nucleophilic attack, the carbon-bromine bond breaks, and the bromide ion departs as the leaving group. The stability of the bromide ion as a weak base makes it an excellent leaving group, facilitating the reaction. nih.gov

The stereochemistry at the electrophilic carbon is inverted during this process, a hallmark of the SN2 mechanism. However, as the alpha-carbon of ethyl 2-bromoisobutyrate is not a stereocenter, this inversion is not observable in the final product structure. The relative reactivity of common leaving groups generally follows the trend of perfluoroalkane sulfonates > sulfonates > halides > substituted benzoates. nih.gov

While this reaction is not strictly catalytic, the choice of base and solvent plays a critical role that is analogous to catalyst-substrate interactions.

Base: The base is crucial for generating the nucleophilic phenoxide. The strength and nature of the base can influence the reaction rate. Stronger bases lead to a higher concentration of the phenoxide at equilibrium, increasing the reaction rate. The use of cesium carbonate is noted in similar syntheses, which can enhance reaction rates due to the high solubility and the "cesium effect," which promotes the reactivity of the anionic nucleophile. chemicalbook.com

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are typically employed. These solvents are capable of solvating the cation (e.g., Na⁺ or Cs⁺) while leaving the phenoxide anion relatively "bare" and highly reactive. This enhances its nucleophilicity and accelerates the SN2 reaction.

| Component | Role in Mechanism | Consequence of Variation |

| Base (e.g., NaH, K₂CO₃) | Generates the nucleophilic phenoxide from the precursor alcohol. | A stronger base increases the phenoxide concentration, typically increasing the reaction rate. |

| Solvent (e.g., DMF, Acetone) | Solvates the counter-ion, enhancing the nucleophilicity of the phenoxide. | Polar aprotic solvents accelerate SN2 reactions compared to polar protic solvents. |

| Leaving Group (e.g., Br⁻, I⁻) | Stabilizes the negative charge as it departs from the electrophile. | A better leaving group (weaker base) lowers the activation energy of the transition state. |

Mechanistic Pathways of Aldehyde Transformations

The formyl (aldehyde) group on the aromatic ring is a site of rich chemical reactivity, allowing for transformations such as reduction, oxidation, and condensation.

The reduction of the aldehyde group to a primary alcohol is a common transformation, typically achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The accepted mechanism proceeds via the following steps:

Nucleophilic Attack: The hydride ion, originating from the borohydride complex, attacks the partially positive carbonyl carbon of the formyl group.

Intermediate Formation: This attack breaks the pi bond of the carbonyl group, with the electrons moving to the oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is subsequently protonated by the solvent (e.g., ethanol (B145695) or water) during the workup step, yielding the primary alcohol, [3-(hydroxymethyl)phenoxy]-2-methylpropanoate.

The ester group in this compound is generally less reactive towards NaBH₄ than the aldehyde, allowing for selective reduction under controlled conditions.

The aldehyde group can participate in various carbon-carbon bond-forming condensation reactions, such as the Wittig, aldol (B89426), or Knoevenagel reactions. mdpi.comnih.gov These reactions proceed through distinct intermediates.

Wittig Reaction: In a reaction with a phosphorus ylide (a Wittig reagent), the key intermediate is a betaine, followed by an oxaphosphetane. The decomposition of the four-membered oxaphosphetane ring drives the reaction forward to form an alkene and triphenylphosphine oxide.

Knoevenagel Condensation: When reacting with an active methylene compound (e.g., diethyl malonate) in the presence of a weak base (like piperidine), the reaction proceeds through a series of steps. The base first generates a carbanion from the active methylene compound. This carbanion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon to form an aldol-type addition intermediate. nih.gov This intermediate subsequently undergoes dehydration to yield the final condensed product. mdpi.com

| Reaction Type | Key Intermediate(s) | Driving Force |

| Wittig Reaction | Betaine, Oxaphosphetane | Formation of the highly stable P=O double bond in triphenylphosphine oxide. |

| Knoevenagel Condensation | Carbanion (enolate), Aldol addition product | Formation of a conjugated system upon dehydration of the aldol intermediate. |

| Aldol Condensation | Enolate, Tetrahedral alkoxide | Reversible formation of the aldol adduct, followed by irreversible dehydration. |

Kinetic Studies and Rate-Determining Steps

For the synthesis of this compound via the Williamson ether synthesis pathway, the reaction involves at least two steps: deprotonation of the phenol and the subsequent SN2 attack. The deprotonation step is a fast acid-base reaction. Therefore, the SN2 nucleophilic attack is the slower, rate-determining step. libretexts.org

Rate = k [phenoxide][alkyl halide]

Experimental determination of this rate law could be achieved using the method of initial rates. unizin.org By varying the initial concentration of one reactant while keeping the other constant and measuring the initial reaction rate, the order with respect to each reactant can be determined.

The following table illustrates hypothetical data from such an experiment:

| Experiment | Initial [Phenoxide] (M) | Initial [Ethyl 2-bromoisobutyrate] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

From this data, doubling the phenoxide concentration (Exp. 1 vs. 2) doubles the rate, indicating a first-order dependence. Similarly, doubling the alkyl halide concentration (Exp. 1 vs. 3) also doubles the rate, confirming a first-order dependence. This supports the proposed second-order rate law and reinforces that the SN2 collision is the rate-determining step. khanacademy.org

Stereochemical Control in Chiral Synthesis

The synthesis of chiral molecules with a high degree of stereoselectivity is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceuticals and materials science. rijournals.comresearchgate.net For a molecule like this compound, which possesses prochiral centers, achieving stereochemical control in its reactions is a critical consideration for the synthesis of enantiomerically pure derivatives. This can be approached through several established strategies, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. rijournals.com

Asymmetric synthesis is a key strategy for producing stereospecific compounds. rijournals.com In the context of reactions involving the formyl group of this compound, such as nucleophilic additions (e.g., Grignard reactions, aldol reactions), the introduction of a new stereocenter can be controlled through the use of chiral catalysts. These catalysts, which can be transition metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. rijournals.com

For instance, in a hypothetical asymmetric reduction of the formyl group to a hydroxymethyl group, a chiral catalyst would selectively generate either the (R)- or (S)-alcohol. The effectiveness of such a process is typically quantified by the enantiomeric excess (e.e.), which indicates the degree of preference for one enantiomer.

Below is an illustrative data table, based on typical results observed in the asymmetric reduction of aromatic aldehydes using a chiral catalyst, demonstrating the potential for stereochemical control.

Table 1: Hypothetical Data for Asymmetric Reduction of an Aromatic Aldehyde

| Catalyst | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| RuCl₂(PPh₃)₃ | (R)-BINAP | Toluene | 25 | 95 |

| Rh(COD)₂BF₄ | (S)-JOSIPHOS | Methanol | 0 | 92 |

Another approach to stereochemical control involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. For reactions involving the propanoate moiety of this compound, a chiral alcohol could be used in a transesterification reaction to introduce a chiral auxiliary. This would create a diastereomeric mixture that could potentially be separated or, more commonly, would influence the stereoselectivity of a subsequent reaction at the α-position of the ester.

Computational Studies on Ethyl 2 3 Formylphenoxy 2 Methylpropanoate Reactivity and Electronic Structure

Quantum Chemical Calculations for Reaction Mechanisms

Intramolecular and Intermolecular Interactions

The structure of Ethyl 2-(3-formylphenoxy)-2-methylpropanoate, featuring a formyl group, an ether linkage, and an ester moiety on a substituted benzene (B151609) ring, allows for a variety of intramolecular and intermolecular interactions that dictate its physical properties and play a role in its chemical reactivity.

Intramolecular Interactions: Intramolecularly, the spatial arrangement of the substituent groups can lead to non-covalent interactions. A notable potential interaction is a weak hydrogen bond or dipole-dipole interaction between the oxygen atom of the ether linkage and the hydrogen atom of the formyl group, or between the carbonyl oxygen of the ester and nearby aromatic hydrogens. These interactions can influence the conformational preferences of the molecule, favoring certain rotational isomers over others. Computational studies would typically explore the potential energy surface of the molecule to identify the most stable conformers, which are stabilized by such intramolecular forces. The relative orientation of the formyl and the ethyl 2-methylpropanoate (B1197409) groups with respect to the phenoxy ring is largely governed by the balance of steric hindrance and these weak intramolecular forces.

Application of Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding the reactivity of organic molecules by analyzing the changes in electron density during a chemical reaction, rather than focusing solely on molecular orbital interactions. nih.gov For this compound, MEDT can be applied to elucidate the mechanisms of its characteristic reactions, particularly those involving the electrophilic formyl group.

A key reaction for this molecule would be nucleophilic addition to the carbonyl carbon of the formyl group. According to MEDT, the feasibility and rate of such a reaction are governed by the global electron density transfer (GEDT) between the nucleophile (the electron donor) and the aldehyde (the electron acceptor). nih.gov A higher GEDT value at the transition state indicates a more polar and, typically, a lower-energy pathway.

For instance, in a reaction with a nucleophile, MEDT analysis would involve:

Characterizing the ground state electron density: Analyzing the electron localization function (ELF) and natural bond orbitals (NBO) to identify regions of high nucleophilic or electrophilic character.

Locating the transition state (TS): Computational modeling would be used to find the geometry and energy of the transition state for the nucleophilic attack on the formyl carbon.

Analyzing the electron density at the TS: The flow of electron density from the nucleophile to the electrophilic aldehyde at the transition state is quantified. This analysis reveals the polar nature of the reaction and helps in understanding the bond-forming process. The analysis of the changes in the electron density distribution from the reactants to the transition state provides a detailed picture of the reaction mechanism. nih.gov

By applying MEDT, one could predict how the electronic nature of the phenoxy and ethyl propanoate substituents influences the polar character of reactions involving the formyl group, thereby affecting the reaction rates and outcomes.

Prediction of Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a range of descriptors that quantify the global and local reactivity of a molecule. mdpi.com These descriptors are derived from the way the electron density of a molecule changes with the number of electrons.

Global Electrophilicity and Nucleophilicity Indices

Global Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. nih.gov Given the presence of the electron-withdrawing formyl group, this compound is expected to have a significant electrophilic character. The electrophilicity index is calculated from the electronic chemical potential (μ) and the chemical hardness (η). rowansci.com

Global Nucleophilicity Index (N): This index quantifies the ability of a molecule to donate electrons. While the molecule is primarily electrophilic, the presence of lone pairs on the ether and ester oxygen atoms provides some nucleophilic character.

Below is a hypothetical data table of calculated global reactivity descriptors for this compound, based on typical values for similarly substituted aromatic aldehydes.

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Electronic Chemical Potential | μ | -4.52 |

| Chemical Hardness | η | 6.85 |

| Global Electrophilicity Index | ω | 1.49 |

| Global Nucleophilicity Index | N | 2.15 |

Chemical Hardness and Softness Analysis

Chemical hardness (η) and softness (S) are fundamental concepts in chemical reactivity, derived from the hard and soft acids and bases (HSAB) principle.

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to a change in its electron distribution. A large HOMO-LUMO gap is indicative of a hard molecule. For this compound, the combination of aromatic and carbonyl functionalities would result in a moderate hardness.

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. Softer molecules are generally more reactive.

A hypothetical analysis of these properties is presented in the table below.

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Chemical Hardness | η | 6.85 |

| Chemical Softness | S | 0.15 |

Local Reactivity Descriptors

Fukui Function (f(r)): The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com

f+(r): This function corresponds to the attack by a nucleophile (electron donation) and highlights the most electrophilic sites. For this compound, the highest value of f+(r) is expected at the carbonyl carbon of the formyl group.

f-(r): This function relates to an attack by an electrophile (electron withdrawal) and points to the most nucleophilic sites. The highest values of f-(r) would likely be found on the oxygen atoms and certain positions on the aromatic ring, influenced by the directing effects of the substituents.

The following table presents a hypothetical condensed Fukui function analysis for selected atoms in this compound, indicating the primary sites for nucleophilic and electrophilic attack.

| Atom/Region | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| Formyl Carbon (CHO) | 0.28 | 0.05 | Most Electrophilic Site |

| Formyl Oxygen (CHO) | 0.12 | 0.18 | Nucleophilic Site |

| Aromatic Ring (ortho to formyl) | 0.08 | 0.11 | Moderately Nucleophilic |

| Aromatic Ring (para to formyl) | 0.06 | 0.15 | Nucleophilic Site |

| Ester Carbonyl Carbon (COOEt) | 0.15 | 0.04 | Electrophilic Site |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of "Ethyl 2-(3-formylphenoxy)-2-methylpropanoate". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of "this compound".

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the various hydrogen atoms in the molecule. The aromatic protons on the phenoxy ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern. The singlet for the formyl proton would be expected at a characteristic downfield chemical shift, generally between 9.0 and 10.0 ppm. The ethyl group would present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons. The two methyl groups on the propanoate moiety would likely appear as a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the formyl group would be observed at a significantly downfield position, typically in the range of 190-200 ppm. The carbonyl carbon of the ester group would also be downfield, but generally less so than the aldehyde, around 170-175 ppm. The aromatic carbons would generate a series of signals in the 110-160 ppm region. The quaternary carbon of the propanoate group and the carbons of the ethyl and methyl groups would appear at progressively more upfield chemical shifts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in "this compound". The IR spectrum would be expected to exhibit characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching of the aldehyde group would be anticipated around 1700 cm⁻¹. Another strong absorption band for the ester carbonyl group would also be present, typically at a slightly higher wavenumber, around 1735-1750 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether and ester linkages would also produce characteristic bands.

Specific experimental IR spectral data for "this compound" is not currently available in publicly accessible literature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of "this compound". In a mass spectrum, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Expected fragments would include the loss of the ethoxy group (-OCH2CH3), the ethyl group (-CH2CH3), or the entire ester side chain. The cleavage of the ether bond could also lead to characteristic fragment ions.

A detailed experimental mass spectrum and a comprehensive analysis of the fragmentation pattern for "this compound" have not been found in the available scientific literature.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the purity of "this compound" and for monitoring the progress of its synthesis or subsequent reactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Conversion

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like "this compound". By using an appropriate stationary phase (e.g., C18) and a suitable mobile phase, it is possible to separate the target compound from impurities and starting materials. A detector, such as a UV-Vis detector, can be used for quantification, allowing for the determination of the compound's purity as a percentage. Furthermore, HPLC is an invaluable tool for reaction monitoring, enabling the tracking of the consumption of reactants and the formation of the product over time, which is critical for optimizing reaction conditions.

Specific HPLC methods, including column specifications, mobile phase composition, and retention times for "this compound," are not documented in the readily available literature.

Gas Chromatography (GC) for Volatile Product Analysis

While "this compound" itself may have limited volatility, Gas Chromatography (GC) can be a useful technique for analyzing any volatile byproducts or reactants in a reaction mixture. If the compound is involved in reactions that produce more volatile species, GC can be used to monitor their formation and quantify their presence. For the analysis of the target compound itself via GC, derivatization to a more volatile analogue might be necessary.

As with other analytical data, specific GC methods and data for the analysis of "this compound" are not currently available in the public scientific record.

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. In the context of the synthesis of this compound, which is commonly prepared via a Williamson ether synthesis, TLC is used to track the consumption of the starting materials and the concurrent formation of the product.

The synthesis involves the reaction of 3-hydroxybenzaldehyde (B18108) with ethyl 2-bromo-2-methylpropanoate in the presence of a base. A typical TLC analysis would involve spotting the reaction mixture on a silica gel plate alongside the starting materials as references. The polarity of the compounds dictates their mobility on the plate; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf).

3-hydroxybenzaldehyde : This starting material is relatively polar due to the presence of a hydroxyl group capable of hydrogen bonding with the silica stationary phase. It will, therefore, have a low Rf value.

Ethyl 2-bromo-2-methylpropanoate : This reactant is less polar than 3-hydroxybenzaldehyde and will have a higher Rf value.

This compound : The product is less polar than the starting phenol (3-hydroxybenzaldehyde) because the polar hydroxyl group has been converted into an ether linkage. It will thus have a significantly higher Rf value, typically appearing as a new spot on the TLC plate.

By observing the disappearance of the starting material spots and the appearance and intensification of the product spot, the reaction's progression towards completion can be qualitatively assessed. While no direct Rf value for the title compound is published, data for a close precursor, ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate, shows an Rf of 0.66 in a 7:3 dichloromethane:ethyl acetate solvent system. researchgate.net Given that a formyl group is generally less polar than a hydroxyl group, the Rf of this compound would be expected to be slightly higher than that of its hydroxyl-containing precursor under similar chromatographic conditions.

Table 1: Expected TLC Mobility in a Williamson Ether Synthesis

| Compound | Key Functional Group | Expected Polarity | Expected Rf Value |

|---|---|---|---|

| 3-hydroxybenzaldehyde | Phenolic -OH | High | Low |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of structure, including bond lengths, bond angles, and stereochemistry. For this compound, an XRD analysis would first require the successful growth of a single crystal of high quality.

As of this writing, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the type of data that would be obtained can be illustrated by examining the reported structure of a related compound, Ethyl (E)-4-(2-formylphenoxy)but-2-enoate. researchgate.net An analysis of this analogue revealed a monoclinic crystal system with the space group P21/c. researchgate.net

Should a crystal of this compound be analyzed, the XRD experiment would yield a set of crystallographic parameters, as shown in the hypothetical data table below. This data would confirm the molecular connectivity and provide insights into the solid-state packing and intermolecular interactions, which are influenced by the aromatic ring and the polar carbonyl groups.

Table 2: Illustrative Crystallographic Data for a Related Formylphenoxy Ester

| Parameter | Value (for Ethyl (E)-4-(2-formylphenoxy)but-2-enoate) |

|---|---|

| Chemical Formula | C13H14O4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.6759 (6) |

| b (Å) | 6.9487 (4) |

| c (Å) | 16.4346 (6) |

| β (°) | 102.164 (3) |

| Volume (Å3) | 1191.81 (11) |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on a structurally related compound to illustrate the type of information obtained from XRD analysis. researchgate.net

Advanced hyphenated techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are cornerstones of modern chemical analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the identification and quantification of organic molecules like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.

For this compound (molecular weight: 236.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]+•) at m/z 236. The subsequent fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:

Loss of the ethoxy group (-OCH2CH3): Cleavage of the ester group could lead to a fragment ion at m/z 191.

Loss of the ethyl group (-CH2CH3): A fragment at m/z 207.

McLafferty rearrangement: If sterically possible, this could lead to the loss of ethylene (28 Da), resulting in a fragment at m/z 208.

Cleavage at the ether bond: Fragmentation of the C-O bond between the aromatic ring and the ester side chain could generate ions corresponding to the formylphenoxy radical cation (m/z 121) or the ethyl 2-methylpropanoate (B1197409) cation.

Liquid Chromatography-Mass Spectrometry (LC-MS)